molecular formula C17H17NO2 B14116872 N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide

N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide

Cat. No.: B14116872
M. Wt: 267.32 g/mol
InChI Key: CATGJTGJTSYEBF-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide is an organic compound with the molecular formula C17H17NO2. It is characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide typically involves the reaction of 3,5-dimethylbenzoic acid with 2-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide is unique due to the presence of the 3,5-dimethylbenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-[2-(3,5-dimethylbenzoyl)phenyl]acetamide

InChI

InChI=1S/C17H17NO2/c1-11-8-12(2)10-14(9-11)17(20)15-6-4-5-7-16(15)18-13(3)19/h4-10H,1-3H3,(H,18,19)

InChI Key

CATGJTGJTSYEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2NC(=O)C)C

Origin of Product

United States

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